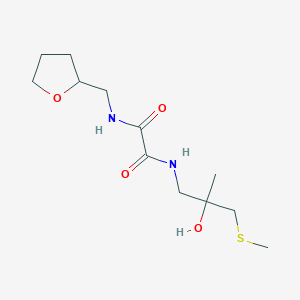
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as BNPP and has been synthesized through various methods.
作用機序
The exact mechanism of action of BNPP is not fully understood. However, studies have shown that the compound inhibits certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, BNPP has been shown to affect the levels of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
BNPP has been shown to have various biochemical and physiological effects. Studies have shown that the compound has an effect on the central nervous system, including the ability to cross the blood-brain barrier. Additionally, BNPP has been shown to have an effect on enzyme activity, neurotransmitter levels, and oxidative stress.
実験室実験の利点と制限
The advantages of using BNPP in lab experiments include its potent inhibitory activity against certain enzymes, its ability to cross the blood-brain barrier, and its potential applications in drug discovery. However, the limitations of using BNPP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on BNPP include further studies on its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the toxicity of BNPP and its potential side effects.
Conclusion
In conclusion, BNPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through various methods and has been studied for its potential applications in drug discovery and the treatment of neurological disorders. While the exact mechanism of action of BNPP is not fully understood, studies have shown that the compound has an effect on enzyme activity, neurotransmitter levels, and oxidative stress. Further research is needed to fully understand the potential of BNPP and its limitations.
合成法
The synthesis of BNPP has been achieved through various methods, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-nitrobenzenethiol in the presence of a base. Other methods include the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-nitrophenyl isothiocyanate in the presence of a base. The synthesis method used depends on the desired purity and yield of the final product.
科学的研究の応用
BNPP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, BNPP has been shown to have an effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-23(25)16-4-2-15(3-5-16)20-19(28)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYAHKQGSPFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)

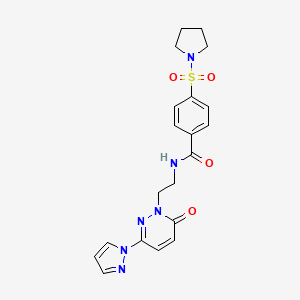
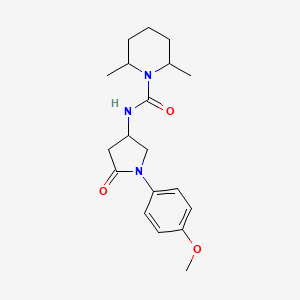
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)
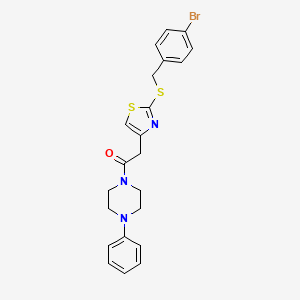
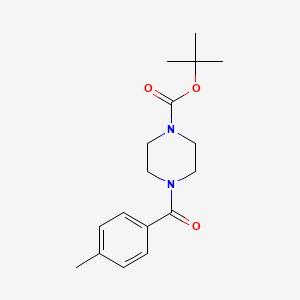
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)
